3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves several steps. One common method includes the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetic anhydride and a phenyl acetate derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic effects on cancer cells and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, used in various pharmaceutical applications.
Indoles: Compounds with an indole ring, known for their wide range of biological activities
Uniqueness
3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is unique due to its specific structure, which combines the properties of thiazoles and triazoles. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H12BrN3O3S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
[3-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12BrN3O3S/c1-11(24)26-13-6-4-5-12(9-13)10-16-18(25)23-19(27-16)21-17(22-23)14-7-2-3-8-15(14)20/h2-10H,1H3/b16-10- |
InChI Key |
VHZPCGJYQUMPBY-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Origin of Product |
United States |
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